

Bond Strength Analysis of C&B-Metabond: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C & B-Metabond

Cat. No.: B1205101

[Get Quote](#)

In the landscape of dental adhesive cements, C&B-Metabond has long been a notable material, recognized for its high bond strength and clinical longevity. This guide provides a detailed comparison of C&B-Metabond's bond strength with other contemporary resin cements, supported by data from scientific research. The information is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of its performance characteristics.

Comparative Bond Strength Data

The following tables summarize the bond strength of C&B-Metabond in comparison to other adhesive systems across various substrates and testing methodologies.

Tensile Bond Strength to Post Materials

A study by O'Keefe et al. evaluated the in vitro tensile bond strength of three adhesive resin cements to four different post materials. The results demonstrated that while Panavia 21 generally exhibited the highest bond strengths, C&B-Metabond showed strong adhesion to specific metallic posts.[\[1\]](#)[\[2\]](#)

Cement	Stainless Steel (MPa)	Titanium (MPa)	Zirconium Oxide (MPa)	Carbon Fiber (MPa)
C&B-Metabond	27	22	7	-
Panavia 21	-	37	22	-
Bis-Core	16	-	8	-

Data presented as mean values. '-' indicates data not reported in the study for that specific combination.

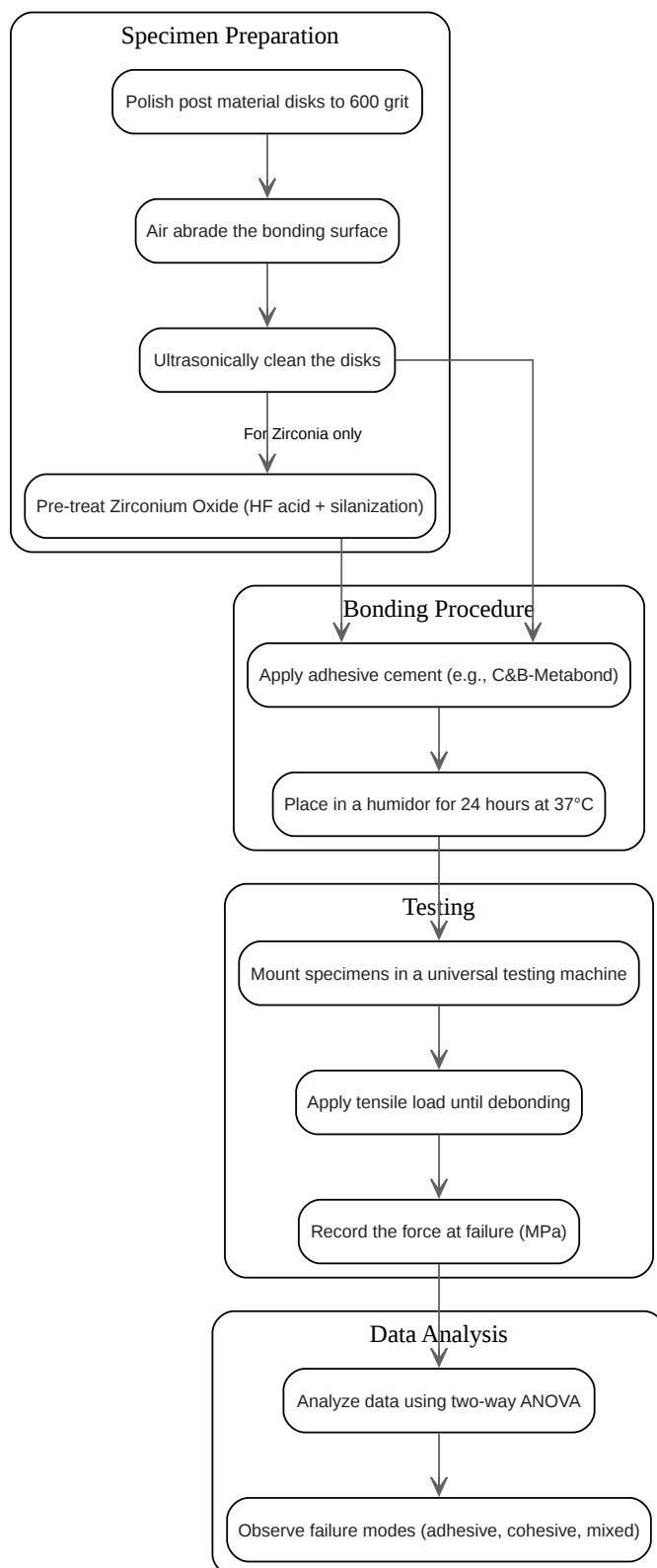
Microtensile Bond Strength to Dentin

Research on the microtensile bond strength (μ TBS) to dentin reveals the performance of C&B-Metabond in combination with different self-etching adhesive systems over time. A study highlighted the interaction between the adhesive system and the resin cement as a significant factor influencing bond durability.

Adhesive System	Resin Cement	24 hours (MPa)	90 days (MPa)
Tyrian-One Step Plus	C&B-Metabond	22.4 ± 7.3	22.1 ± 12.8
Xeno III	C&B-Metabond	40.3 ± 12.9	27.0 ± 13.5
Tyrian-One Step Plus	Variolink II	39.4 ± 11.6	24.2 ± 14.2
Xeno III	Variolink II	25.8 ± 10.5	33.0 ± 8.9

Data presented as mean \pm standard deviation.^[3]

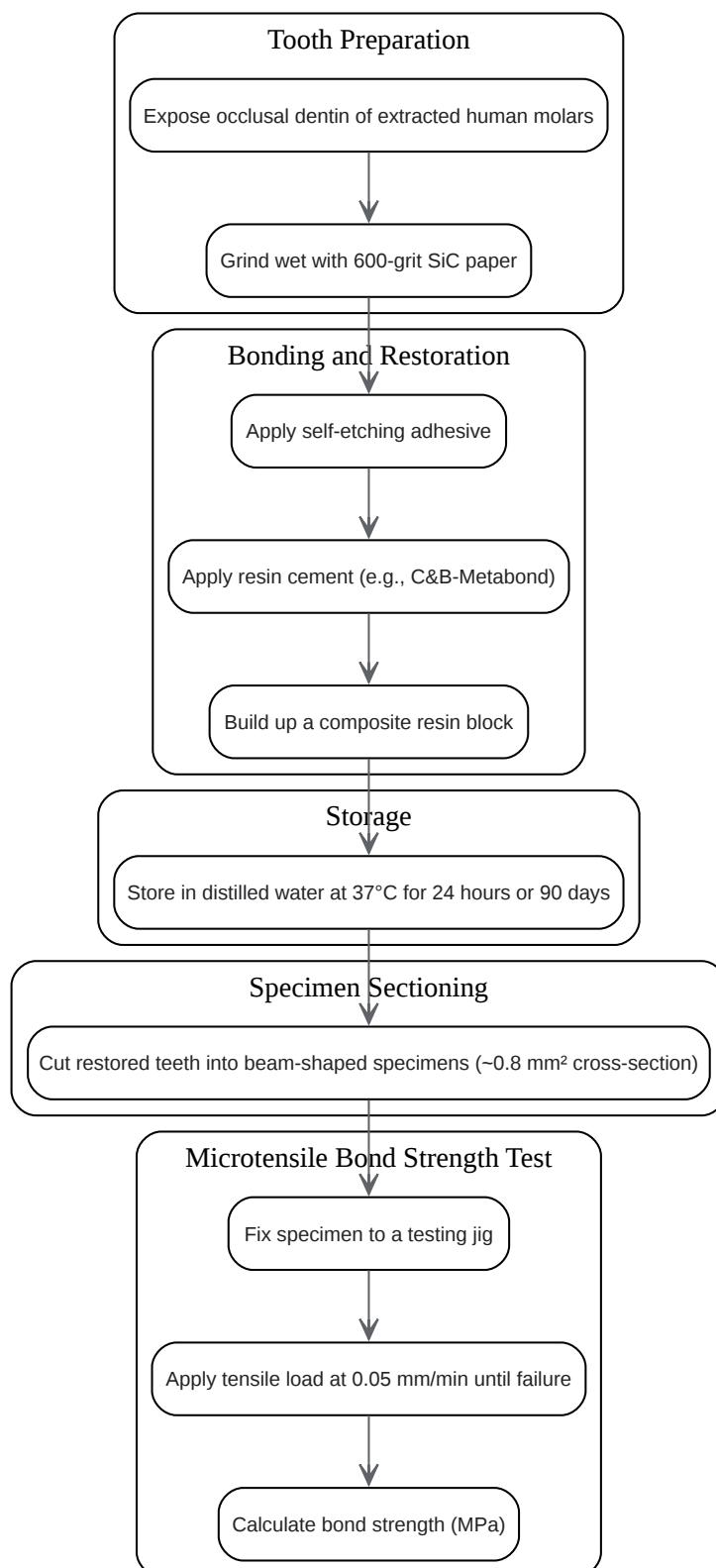
Shear Bond Strength to Castable Glass Ceramic


When bonding to castable glass ceramics, the surface treatment plays a crucial role. A study comparing C&B-Metabond with an ammonium bifluoride etch/silane treatment found significantly lower bond strengths for the former, especially after thermocycling.^[4] This underscores the importance of appropriate substrate conditioning for optimal adhesion.

Experimental Protocols

The bond strength data presented is derived from rigorous experimental methodologies. Understanding these protocols is essential for interpreting the results accurately.

Tensile Bond Strength Testing Workflow

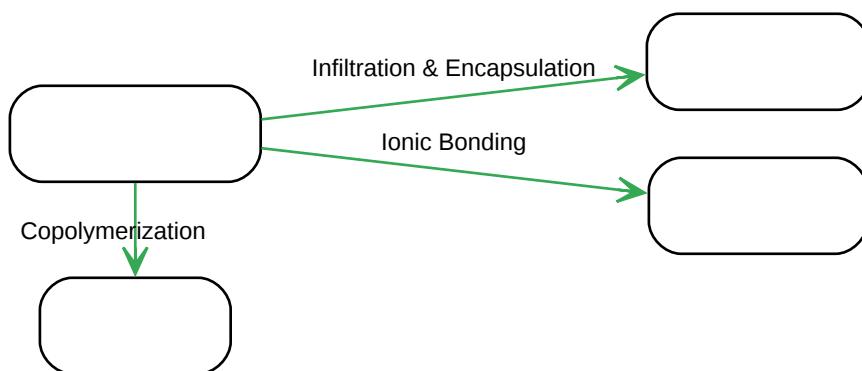

The following diagram illustrates a typical workflow for tensile bond strength testing as described in the cited literature.[\[1\]](#)[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for in vitro tensile bond strength testing of adhesive cements to post materials.

Microtensile Bond Strength Testing Workflow

The microtensile bond strength test allows for the evaluation of adhesion on smaller, more clinically relevant surface areas. The workflow is detailed below.[3]


[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the microtensile bond strength of resin cements to dentin.

Adhesion Mechanism of C&B-Metabond

C&B-Metabond's adhesive properties are largely attributed to the presence of the 4-META (4-methacryloxyethyl trimellitate anhydride) monomer. This monomer facilitates the formation of a hybrid layer at the tooth-restoration interface.

The adhesion mechanism can be conceptualized as a series of interactions:

[Click to download full resolution via product page](#)

Caption: Simplified diagram of the adhesion mechanism of C&B-Metabond at the tooth interface.

The 4-META monomer in C&B-Metabond is designed to penetrate the tooth structure, creating a hybrid layer that micromechanically interlocks the resin cement with the tooth.^{[5][6]} This, combined with chemical interactions, results in a durable bond.

Conclusion

C&B-Metabond demonstrates robust bond strength, particularly to metallic substrates. Its performance is comparable to other well-established resin cements, although the choice of adhesive system and substrate preparation are critical for optimal results. The unique adhesive chemistry, centered around the 4-META monomer, provides a reliable mechanism for durable bonding in a variety of clinical and research applications. The data and protocols presented in this guide offer a foundation for informed material selection and experimental design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. In vitro tensile bond strength of adhesive cements to new post materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (Open Access) In vitro tensile bond strength of adhesive cements to new post materials. (2000) | Kathy L. O'Keefe | 71 Citations [scispace.com]
- 3. BOND STRENGTH DURABILITY OF SELF-ETCHING ADHESIVES AND RESIN CEMENTS TO DENTIN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Shear bond strength of resin composite to Dicor treated with 4-META - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. parkell.com [parkell.com]
- 6. parkell.com [parkell.com]
- To cite this document: BenchChem. [Bond Strength Analysis of C&B-Metabond: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1205101#bond-strength-analysis-of-c-b-metabond-in-research-papers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com